Tyrosinase-IN-8 Demonstrates 16-Fold Higher Potency than Kojic Acid in Standard Mushroom Tyrosinase Assay
Tyrosinase-IN-8 exhibits an IC₅₀ of 1.6 µM against mushroom tyrosinase, whereas the widely used reference inhibitor kojic acid shows an IC₅₀ of 26.09 µM in the same assay system [1][2]. This represents a 16.3-fold improvement in potency, allowing for significantly lower working concentrations in experimental protocols.
| Evidence Dimension | In vitro tyrosinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.6 µM |
| Comparator Or Baseline | Kojic acid (26.09 µM) |
| Quantified Difference | 16.3-fold lower IC₅₀ (higher potency) |
| Conditions | Mushroom tyrosinase assay; dopachrome formation monitored at 475 nm |
Why This Matters
Enables use at lower concentrations, reducing potential off-target effects and lowering cost per experiment.
- [1] MedChemExpress. Tyrosinase-IN-8 Product Page (Cat. No. HY-151979). Accessed 2026-04-18. View Source
- [2] Sun, M., et al. (2025). Design, synthesis and biological evaluation of novel kojic acid triazole hybrids as tyrosinase inhibitors and antibrowning agents. Scientific Reports, 15, 15005. View Source
